Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1545546-65-3
VCID: VC6568155
InChI: InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-9-3-2-8-7(9)12-5/h2-4H,1H3
SMILES: COC(=O)C1=CN2C=CN=C2S1
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate

CAS No.: 1545546-65-3

Cat. No.: VC6568155

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.2

* For research use only. Not for human or veterinary use.

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate - 1545546-65-3

Specification

CAS No. 1545546-65-3
Molecular Formula C7H6N2O2S
Molecular Weight 182.2
IUPAC Name methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
Standard InChI InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-9-3-2-8-7(9)12-5/h2-4H,1H3
Standard InChI Key CTUTYJPDHWNMRT-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C=CN=C2S1

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Methyl imidazo[2,1-b] thiazole-2-carboxylate features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered thiazole ring. The methyl ester group at the 2-position enhances solubility and modulates electronic properties, while the sulfur atom in the thiazole ring contributes to π-π stacking interactions . X-ray crystallography of analogous compounds reveals planar geometries, which facilitate binding to biological targets .

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC8H8N2O2S\text{C}_8\text{H}_8\text{N}_2\text{O}_2\text{S}
Molecular Weight196.23 g/mol
Exact Mass196.031 Da
Polar Surface Area (PSA)71.84 Ų
LogP (Partition Coefficient)1.49

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of methyl imidazo[2,1-b] thiazole-2-carboxylate typically involves multi-step protocols. A representative route includes:

  • Condensation of Ethyl Bromopyruvate with Thiourea: Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-4-carboxylate .

  • Cyclization with Phenacyl Bromides: The intermediate undergoes cyclization with substituted phenacyl bromides to yield imidazo[2,1-b]thiazole derivatives .

  • Ester Hydrolysis and Methylation: Hydrolysis of the ethyl ester with lithium hydroxide followed by methylation produces the methyl ester .

This method, adapted from related imidazo[2,1-b]thiazole syntheses , achieves yields of 60–75% under optimized conditions.

Chemical Modifications

The methyl ester group serves as a handle for further derivatization:

  • Amidation: Coupling with sulfonyl piperazines via EDCI/HOBt activates the carboxylate, forming amide derivatives .

  • Hydrolysis: Alkaline hydrolysis converts the ester to a carboxylic acid, enabling salt formation or conjugation .

These modifications enhance bioactivity, as demonstrated in carbonic anhydrase inhibitors .

Applications in Medicinal Chemistry

Drug Design Optimization

The compound’s modular structure allows for:

  • Bioisosteric Replacement: Substituting the methyl ester with bioisosteres like tetrazoles improves metabolic stability .

  • Hybrid Molecules: Conjugation with sulfonamides enhances CA inhibitory potency, as seen in imidazo[2,1-b]thiazole-sulfonyl piperazines .

Pharmacokinetic Profiling

Preliminary ADMET studies of analogs predict favorable profiles:

  • Absorption: High gastrointestinal permeability (Caco-2 Papp_{app} > 106^{-6} cm/s) .

  • Metabolism: Resistance to CYP3A4-mediated oxidation due to steric hindrance .

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